3-Amino-2-tert-butylphenol: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications
3-Amino-2-tert-butylphenol: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications
Executive Summary & Structural Uniqueness
In the landscape of specialty chemicals, sterically hindered aminophenols represent a highly versatile class of compounds, bridging the gap between advanced polymer science and pharmaceutical drug design. 3-Amino-2-tert-butylphenol is a structurally unique isomer characterized by the presence of a bulky tert-butyl group at the C2 position, situated directly between a hydroxyl group at C1 and an amino group at C3.
This specific molecular topology creates a highly constrained microenvironment. The steric bulk forces the adjacent functional groups out of optimal coplanarity with the aromatic ring, fundamentally altering the molecule's hydrogen-bonding capacity, nucleophilicity, and oxidation potential. Understanding these causality-driven property shifts is critical for researchers looking to leverage this compound as an antioxidant, a pharmacophore, or a monomeric building block for high-performance polyimides[1].
Physicochemical Data & Molecular Properties
The physical and chemical properties of 3-Amino-2-tert-butylphenol are heavily dictated by its amphiphilic nature—balancing the lipophilic tert-butyl group with the polar amine and hydroxyl moieties. The compound is officially indexed under multiple registry numbers due to varying historical stereochemical and isotopic standardizations,[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Mechanistic Note |
| Molecular Formula | C10H15NO | - |
| Molecular Weight | 165.23 g/mol | - |
| CAS Registry Numbers | 1101550-83-7, 1777786-05-6 | Multiple registries exist in global databases,[2]. |
| Physical State | Off-white to pale yellow powder | Darkens upon prolonged exposure to air due to trace oxidation of the amine. |
| Solubility | Soluble in MeOH, EtOH, DMSO | The lipophilic tert-butyl group significantly reduces aqueous solubility while enhancing organic solvation. |
| Predicted pKa (OH) | ~10.5 | Steric bulk at C2 hinders solvent molecules from stabilizing the phenoxide ion, decreasing overall acidity. |
| Predicted pKa (NH3+) | ~4.2 | Ortho-steric clash reduces the nitrogen lone-pair's availability for protonation, rendering it less basic than unhindered anilines. |
Chemical Behavior: The Steric Shielding Effect
The reactivity of 3-Amino-2-tert-butylphenol is defined by steric shielding .
1. Selective Nucleophilicity: The amino group at the C3 position is sterically blocked on one side by the C2 tert-butyl group. Consequently, while it readily reacts with small, unhindered electrophiles (e.g., acetyl chloride or phosgene), it exhibits profound resistance to bulky electrophiles. This allows chemists to perform highly selective mono-acylations without the need for complex protecting-group strategies.
2. Antioxidant Mechanism (Hydrogen Atom Transfer): Like many hindered phenols, this compound is an exceptional radical scavenger. When it encounters Reactive Oxygen Species (ROS), it donates a hydrogen atom from the hydroxyl group via a Hydrogen Atom Transfer (HAT) mechanism. The resulting phenoxyl radical is highly stable; the bulky tert-butyl group acts as a physical barricade, preventing two phenoxyl radicals from approaching each other to dimerize.
Fig 2. Mechanism of ROS quenching via Hydrogen Atom Transfer (HAT) by the sterically hindered phenol.
Synthetic Methodologies & Self-Validating Protocols
The most reliable industrial and laboratory-scale synthesis of hindered aminophenols relies on the catalytic hydrogenation of their corresponding nitro-precursors[3]. The following protocol details the reduction of 3-nitro-2-tert-butylphenol.
Protocol: Catalytic Hydrogenation of 3-Nitro-2-tert-butylphenol
Causality of Reagents: Methanol is selected as the solvent because it adequately solubilizes the lipophilic nitro-precursor while facilitating optimal hydrogen gas mass-transfer to the heterogeneous catalyst surface[3].
Step-by-Step Methodology:
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Preparation & Purging: Charge a high-pressure autoclave reactor with 3-nitro-2-tert-butylphenol and methanol at a 1:10 (m/v) ratio. Introduce Raney Nickel catalyst at a 1:20 mass ratio to the substrate. Purge the vessel three times with inert nitrogen gas to displace oxygen. Crucial: Oxygen must be excluded to prevent the premature auto-oxidation of the highly reactive nascent amine[3].
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Hydrogenation: Pressurize the reactor with hydrogen gas to 0.4–0.6 MPa. Gradually heat the system to 30–40 °C. Maintain vigorous mechanical stirring (≥800 rpm) to overcome the gas-liquid mass transfer limitations[3].
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Self-Validating Kinetic Monitoring: The reactor's internal pressure gauge serves as a real-time kinetic monitor. The reaction is deemed complete when the pressure drop ceases and stabilizes (typically 6–8 hours).
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In-Process Analytical Validation: Before proceeding, extract a 10 µL aliquot and analyze via LC-MS. The complete disappearance of the nitro precursor signal (m/z ~194) and the exclusive presence of the amine product (m/z 166.1 [M+H]+) validates 100% conversion. This prevents the carryover of unreacted nitro compounds, which co-crystallize and are notoriously difficult to separate from the final amine.
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Workup & Isolation: Cool the reactor to 20–30 °C and carefully vent the residual hydrogen. Perform pressure filtration under a strict nitrogen atmosphere to remove the pyrophoric Raney Nickel[3].
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Crystallization: Concentrate the methanolic filtrate under reduced pressure. Induce crystallization by cooling, centrifuge the slurry, and dry the resulting white/pale-yellow powder under a vacuum.
Fig 1. Catalytic hydrogenation workflow for 3-Amino-2-tert-butylphenol synthesis.
Applications in Advanced Materials & Drug Development
High-Performance Polymers (Polyimides): In advanced materials science, 3-Amino-2-tert-butylphenol serves as a critical monomeric building block. It is specifically utilized in the synthesis of phenolic monomers containing imide or diimide moieties[1]. When polymerized into high-heat carbonate polymers or polyimide resins, the bulky tert-butyl group physically restricts the rotational freedom of the polymer backbone. This restricted rotation directly translates to an increased glass transition temperature ( Tg ) and enhanced thermal stability, making the resulting resins highly valuable for aerospace composites and microelectronic dielectrics[1].
Pharmaceutical Pharmacophore: In drug development, the 2-tert-butylphenol motif is frequently explored for its lipophilicity and hydrogen-bonding modulation. The amino group provides a synthetic handle for coupling with various pharmacophores (e.g., via amide bonds), while the tert-butyl group enhances the molecule's ability to cross lipid bilayers, increasing the overall bioavailability of the synthesized Active Pharmaceutical Ingredient (API).
Analytical Characterization Workflow
To verify the structural integrity of the synthesized 3-Amino-2-tert-butylphenol, the following analytical signatures must be confirmed:
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^1H NMR (DMSO-d6, 400 MHz): The defining feature is a massive 9-proton singlet at approximately δ 1.35 ppm, corresponding to the tert-butyl group. The proximity of the amino and hydroxyl groups to this bulky substituent causes restricted rotation, manifesting as broadened singlets for the -NH2 ( δ ~4.8 ppm) and -OH ( δ ~8.9 ppm) protons due to intermediate chemical exchange rates.
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FT-IR (ATR): Look for dual N-H stretching bands (primary amine) around 3300–3400 cm⁻¹, superimposed on a broad, sterically-hindered O-H stretch at ~3200 cm⁻¹.
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High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C10H16NO+ [M+H]+: 166.1226; Found: 166.1228.
References
- BenchChem @ ChemBuyersGuide.com. "CAS: 1101550-83-7 - 3-AMINO-2-TERT-BUTYLPHENOL". ChemBuyersGuide.
- GuideChem. "1777786-05-6 - 3-Amino-2-tert-butylphenol". GuideChem.
- Google Patents. "JP5304106B2 - ビスイミドフェノール化合物及びその製造方法 (Synthesis of phenolic monomers containing imide or diimide moieties)". Google Patents.
- Chuanhe Chem. "Nitration synthesis of fluorescent whitening agent with p-tert butylphenol (Catalytic Hydrogenation Protocols)". Chuanhe Chemical.
